molecular formula C21H23FN2O3S2 B2482722 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 923679-66-7

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2482722
CAS No.: 923679-66-7
M. Wt: 434.54
InChI Key: BAOCGDFDCRJPPV-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23FN2O3S2 and its molecular weight is 434.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents

Novel aminothiazole-paeonol derivatives, including compounds related to the chemical structure , have been synthesized and evaluated for their anticancer effects against several cancer cell lines. These compounds showed significant inhibitory activity, particularly against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), suggesting their promise as lead compounds for developing new anticancer agents for treating gastrointestinal adenocarcinoma. The specific compound mentioned was highlighted for its superior potency against AGS and HT-29 cancer cell lines, compared to 5-fluorouracil, with relatively lower cytotoxicity to fibroblasts, indicating a potential for further exploration in anticancer research (Chia-Ying Tsai et al., 2016).

COX-2 Inhibition and Its Implications

4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors

A study focused on the synthesis and evaluation of benzenesulfonamide derivatives for their ability to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). Introduction of a fluorine atom increased COX-2 potency and selectivity. This research contributes to understanding the structural requirements for COX-2 selectivity, which is crucial for developing anti-inflammatory drugs without gastrointestinal side effects associated with COX-1 inhibition. The findings underline the importance of fluorine in enhancing selectivity and potency, which could be relevant for derivatives like the one , emphasizing the compound's potential role in the development of new therapeutic agents (Hiromasa Hashimoto et al., 2002).

Enzyme Inhibition for Neurological Applications

Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase

This study describes the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including analogs closely related to the specified compound, as inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for potentially modulating the kynurenine pathway, which plays a critical role in neurological diseases and conditions. The research highlights the therapeutic potential of these compounds in exploring treatments for neurological disorders, emphasizing the importance of enzyme inhibition in drug development (S. Röver et al., 1997).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron

Although not directly related to the exact compound , this study's methodology and findings highlight the broader applications of sulfonamide derivatives in corrosion inhibition. By employing quantum chemical calculations and molecular dynamics simulations, the research provides insights into how these compounds can serve as effective corrosion inhibitors, a critical aspect in materials science and engineering. The study showcases the potential utility of sulfonamide derivatives, including those structurally similar to the compound of interest, in protecting metals from corrosion, thereby extending their applications beyond biological systems (S. Kaya et al., 2016).

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S2/c1-13-11-18(27-4)20(12-14(13)2)29(25,26)23-10-9-19-15(3)24-21(28-19)16-5-7-17(22)8-6-16/h5-8,11-12,23H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOCGDFDCRJPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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